5-(4-(Methylsulfonyl)phenyl)furan-2-carboxylic acid
Description
Properties
CAS No. |
893738-07-3 |
|---|---|
Molecular Formula |
C12H10O5S |
Molecular Weight |
266.27 g/mol |
IUPAC Name |
5-(4-methylsulfonylphenyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C12H10O5S/c1-18(15,16)9-4-2-8(3-5-9)10-6-7-11(17-10)12(13)14/h2-7H,1H3,(H,13,14) |
InChI Key |
KOXGKEZYGKWJMZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Coupling Reaction Conditions
The core furan-phenyl structure is assembled using Suzuki-Miyaura cross-coupling. A representative procedure involves reacting methyl 5-bromofuran-2-carboxylate with 4-(methylsulfonyl)phenylboronic acid under palladium catalysis. As demonstrated in similar syntheses, optimal conditions include:
| Component | Specification |
|---|---|
| Catalyst | Bis(triphenylphosphine)palladium(II) |
| Base | Na₂CO₃ (2M aqueous solution) |
| Solvent | 1,4-Dioxane |
| Temperature | 90°C |
| Reaction Time | 12–24 hours |
This yields methyl 5-(4-(methylsulfonyl)phenyl)furan-2-carboxylate, a key intermediate.
Oxidation of Methylthio to Methylsulfonyl Groups
Sulfide Precursor Synthesis
An alternative route involves introducing the methylsulfonyl group via oxidation of a methylthio (-SMe) precursor. For example, methyl 5-(4-(methylthio)phenyl)furan-2-carboxylate can be synthesized using analogous coupling methods, followed by oxidation.
Oxidation Protocols
The methylthio group is oxidized to methylsulfonyl using agents such as hydrogen peroxide (H₂O₂) or Oxone®. Patent data reveals that oxidation in alcoholic solvents (e.g., ethanol) at 40–70°C for 5–10 hours achieves near-quantitative conversion. Critical parameters include:
| Oxidizing Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| H₂O₂ (30%) | Ethanol | 60°C | 92% |
| Oxone® | Acetonitrile | 25°C | 88% |
Hydrolysis of Ester to Carboxylic Acid
Alkaline Hydrolysis
The methyl ester group is hydrolyzed to the carboxylic acid using alkaline conditions. A patent describes refluxing the ester in a methanol-water mixture with lithium hydroxide (LiOH) as the base:
| Parameter | Condition |
|---|---|
| Base | LiOH (3 equivalents) |
| Solvent | Methanol:H₂O (2:1 v/v) |
| Temperature | Reflux (70°C) |
| Reaction Time | 3–5 hours |
This method achieves >95% conversion to 5-(4-(methylsulfonyl)phenyl)furan-2-carboxylic acid.
Acidic Hydrolysis
While less common, acidic hydrolysis with HCl (6M) under reflux has been reported for related compounds. However, this approach risks decarboxylation and is less efficient (yields ~70%) compared to alkaline methods.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
A comparative evaluation of two primary routes is summarized below:
| Route | Steps | Total Yield | Scalability |
|---|---|---|---|
| Suzuki-Oxidation | 3 | 65–70% | High |
| Direct Coupling | 2 | 75–80% | Moderate |
The direct coupling route (using pre-formed 4-(methylsulfonyl)phenylboronic acid) offers higher yields but requires access to specialized boronic acids. The oxidation route is more accessible but involves additional steps.
Byproduct Formation
Oxidation of methylthio precursors generates sulfoxide intermediates, which necessitate careful monitoring to prevent over-oxidation to sulfones. In contrast, direct coupling avoids this issue but may require purification to remove residual palladium catalysts.
Industrial-Scale Production Considerations
Solvent and Catalyst Recovery
Patent methodologies emphasize solvent recycling, particularly for 1,4-dioxane and ethanol, to reduce costs. Palladium recovery systems, such as immobilized catalysts or filtration through celite, are critical for economic viability.
Process Optimization
Key industrial parameters include:
Chemical Reactions Analysis
Analytical Characterization
The compound is validated using:
-
¹H and ¹³C NMR spectroscopy : Confirms aromatic substitution patterns and functional groups (e.g., furan ring, carboxylic acid) .
-
High-resolution mass spectrometry (HRMS) : Verifies molecular weight and purity .
-
Single-crystal X-ray diffraction (SC-XRD) : Provides structural insights, including intermolecular hydrogen bonding and stacking interactions critical for understanding its bioactivity .
Reactivity and Functional Groups
The carboxylic acid group (-COOH) and furan ring dominate reactivity:
-
Acidity : The carboxylic acid group imparts strong acidity, enabling deprotonation and potential for salt formation .
-
Nucleophilic aromatic substitution : The para-substituted methylsulfonyl group may direct electrophilic substitution reactions on the phenyl ring .
-
Furan reactivity : The electron-rich furan ring can participate in Diels-Alder cycloadditions or electrophilic addition reactions .
Structural Insights from Crystallization
Unexpected crystallization of the compound revealed:
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₁₀O₅S
- Molecular Weight : Approximately 270.27 g/mol
- Structural Features :
- Furan moiety: A five-membered aromatic ring containing oxygen.
- Carboxylic acid group: Contributes to acidic properties and reactivity.
- Methylsulfonyl substituent: Enhances biological activity.
Pharmaceutical Applications
5-(4-(Methylsulfonyl)phenyl)furan-2-carboxylic acid has been investigated for its potential as a lead compound in drug development, particularly for conditions involving inflammation and pain management. Its structural similarity to other known anti-inflammatory agents suggests it may inhibit cyclooxygenase enzymes, which are critical in the inflammatory pathway. This inhibition could lead to therapeutic effects in various conditions such as arthritis and other inflammatory diseases.
Case Studies
- Anti-inflammatory Activity :
- Analgesic Effects :
- Therapeutic Uses :
Mechanism of Action
The mechanism of action of 5-(4-(Methylsulfonyl)phenyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Detailed Research Findings
Electronic and Steric Effects
- Methylsulfonyl vs. Nitro Groups: The -SO₂CH₃ group in the target compound exhibits stronger electron-withdrawing effects than -NO₂, leading to a lower pKa for the carboxylic acid (enhanced acidity). This property is critical in biological systems where ionization affects membrane permeability .
- Steric Considerations: The methylsulfonyl group’s bulkiness (compared to -NO₂ or -CF₃) may hinder rotational freedom, influencing binding to enzymatic pockets. For example, in COX-2 inhibitors, sulfonyl groups improve selectivity via steric complementarity .
Solubility and Crystallinity
- The nitro derivative (5-(4-nitrophenyl)furan-2-carboxylic acid) forms a rigid crystal lattice with extensive H-bonding and π-π interactions, reducing aqueous solubility . In contrast, the methylsulfonyl analog’s polar -SO₂CH₃ group enhances solubility in polar solvents like DMSO, making it more suitable for in vitro assays .
Biological Activity
5-(4-(Methylsulfonyl)phenyl)furan-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following properties:
| Property | Details |
|---|---|
| CAS Number | 644973-51-3 |
| Molecular Formula | C15H13O4S |
| Molecular Weight | 287.33 g/mol |
| IUPAC Name | 5-(4-(Methylsulfonyl)phenyl)furan-2-carboxylic acid |
Research indicates that the biological activity of 5-(4-(Methylsulfonyl)phenyl)furan-2-carboxylic acid may involve several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes relevant to various diseases, including cancer and inflammation.
- Antioxidant Activity : It may exhibit antioxidant properties, helping to scavenge free radicals and reduce oxidative stress.
- Anti-inflammatory Effects : Preliminary studies suggest that it could modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
Anticancer Properties
Several studies have explored the anticancer potential of 5-(4-(Methylsulfonyl)phenyl)furan-2-carboxylic acid:
- Cell Line Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values observed were in the range of 10–30 µM, indicating significant potency against these cell types .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- Mechanistic Studies : It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models, suggesting its potential use in treating chronic inflammatory conditions .
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of furan-2-carboxylic acids, including the target compound, showed promising results in inhibiting tumor growth in xenograft models .
- Anti-inflammatory Research : Another investigation highlighted the compound's ability to reduce inflammation markers in animal models of arthritis, reinforcing its potential as a therapeutic agent for inflammatory diseases .
- Structural Activity Relationship (SAR) : Research focused on SAR revealed that the presence of the methylsulfonyl group significantly enhances the compound's biological activity compared to other derivatives lacking this functional group .
Q & A
Q. Critical Reaction Parameters :
- Base selection : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) may influence regioselectivity and byproduct formation .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency in coupling reactions .
- Temperature control : Elevated temperatures (>100°C) improve reaction rates but may degrade acid-sensitive intermediates.
Q. Yield Optimization :
- Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product from unreacted 4-(methylsulfonyl)phenol or furan derivatives .
Which spectroscopic techniques are most effective for characterizing the structural integrity of 5-(4-(Methylsulfonyl)phenyl)furan-2-carboxylic acid, and what key spectral markers should researchers prioritize?
Basic Research Question
Methodological Recommendations :
Q. Advanced Validation :
- Single-crystal X-ray diffraction (as applied to analogous furan-carboxylic acids in ) resolves ambiguities in stereoelectronic effects or polymorphism.
How can researchers design experiments to resolve contradictions in reported biological activities of 5-(4-(Methylsulfonyl)phenyl)furan-2-carboxylic acid across different assay systems?
Advanced Research Question
Experimental Design Strategies :
- Assay Replication : Repeat studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out environmental variability.
- Impurity Profiling : Use HPLC-PDA-MS to detect trace byproducts (e.g., decarboxylated derivatives) that may confound activity readings .
- Target Selectivity Screening : Compare inhibition constants (Kᵢ) against off-target enzymes (e.g., COX-1 vs. COX-2) to assess specificity .
Case Study :
If one study reports COX-2 inhibition (IC₅₀ = 2 μM) while another shows no activity:
- Verify compound stability in assay media (e.g., DMSO concentration ≤0.1% to avoid solvent interference).
- Use isothermal titration calorimetry (ITC) to directly measure binding thermodynamics .
What computational approaches are recommended for predicting the binding affinity of 5-(4-(Methylsulfonyl)phenyl)furan-2-carboxylic acid to COX-2, and how should experimental validation be structured?
Advanced Research Question
Computational Workflow :
Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions between the sulfonyl group and COX-2’s hydrophobic pocket (PDB: 1PXX). Prioritize poses with hydrogen bonds to Arg120 and Tyr355 .
Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) and free energy calculations (MM-PBSA) .
Q. Experimental Validation :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₒₙ, kₒff) to recombinant COX-2.
- Mutagenesis Studies : Clone COX-2 variants (e.g., R120A) to confirm critical residues for binding .
How can researchers address discrepancies in the compound’s solubility profiles reported in polar vs. nonpolar solvents?
Advanced Research Question
Methodological Framework :
Q. Data Interpretation :
- Hansen Solubility Parameters (HSP) : Calculate δD (dispersion), δP (polar), and δH (hydrogen bonding) to rationalize solvent compatibility .
What strategies are recommended for elucidating the metabolic pathways of 5-(4-(Methylsulfonyl)phenyl)furan-2-carboxylic acid in hepatic models?
Advanced Research Question
In Vitro Protocols :
Q. Isotopic Labeling :
- Synthesize a ¹³C-labeled analog (e.g., ¹³C at the carboxylic carbon) to track decarboxylation pathways via NMR-based metabolomics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
